Dipropylamine acetate

Description

Contextualization of Alkylammonium Acetate (B1210297) Salts within Modern Organic Chemistry

Alkylammonium salts are a class of chemical compounds derived from ammonium (B1175870) salts where one or more hydrogen atoms on the ammonium cation are replaced by alkyl groups. ucla.edu The general formula for the cation is (NRₓH₄-ₓ)⁺, where 'R' represents an alkyl group and 'x' can range from 1 to 4. ucla.edu These salts are integral to various domains of modern organic chemistry.

As salts of a weak acid (acetic acid) and a weak base (an alkylamine), alkylammonium acetates are frequently employed as buffer solutions. wikipedia.orgnih.gov For instance, ammonium acetate is widely used to create buffers and, due to its volatility, is particularly valuable in preparing samples for mass spectrometry and as a mobile phase buffer in High-Performance Liquid Chromatography (HPLC). wikipedia.org Research has shown that the choice of alkylammonium acetate buffer can influence the stability and determined binding affinities of protein-ligand complexes in native electrospray ionization-mass spectrometry (ESI-MS). nih.gov A study investigating three different volatile alkylammonium acetate buffers noted a charge-reduction effect on proteins compared to standard ammonium acetate and found that protein-ligand complexes were more stable when sprayed from these buffers. nih.gov The thermal decomposition kinetics of various dialkylammonium chlorides have also been studied, providing insights into their thermal stability, which is a crucial parameter for their application in chemical synthesis. researchgate.net

Significance of Dipropylamine (B117675) and Acetate Entities in Advanced Chemical Synthesis and Functional Materials

The utility of dipropylamine acetate is derived from the distinct chemical functionalities of its constituent parts: the dipropylamine cation and the acetate anion.

The dipropylamine moiety is a versatile secondary amine used as a building block and reagent in numerous synthetic applications. cymitquimica.comatamanchemicals.com It serves as a chemical intermediate in the production of pharmaceuticals, agricultural chemicals like herbicides, and zeolites. cymitquimica.comatamanchemicals.com Its nucleophilic nature allows it to be used as a deprotection reagent for the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis. sigmaaldrich.com In materials science, dipropylamine has been used to synthesize octupole compounds for high-performance nonlinear optical materials and in the co-templating synthesis of nanosized aluminosilicophosphate materials. sigmaaldrich.comguidechem.com Furthermore, its properties as a switchable solvent are being explored in green chemistry for the separation of hydrocarbons, where it can transition from a water-immiscible to a water-miscible form by the addition and removal of CO₂. sigmaaldrich.comrsc.org

The acetate entity is fundamental to the creation of advanced functional materials, most notably cellulose (B213188) acetate. researchgate.netwikipedia.org Cellulose acetate is a biocompatible, biodegradable, and non-toxic polymer derived from natural cellulose. researchgate.netmdpi.com It is a thermoplastic that can be processed into various forms, including films, fibers, and coatings. wikipedia.org Its advantageous properties, such as good mechanical strength, hydrophilicity, and high affinity for other substances, make it suitable for a wide range of applications, from photographic film and eyeglass frames to cigarette filters. researchgate.netwikipedia.org Contemporary research focuses on modifying cellulose acetate to create new functional materials. For example, recent studies have demonstrated that chemical modifications via click chemistry can produce a portfolio of functional cellulose acetate polymers with tailored properties, such as enhanced hydrophobicity and improved water vapor and oxygen barrier capabilities for packaging applications. uni-bayreuth.denih.gov

Current Research Trajectories and Academic Imperatives Pertaining to this compound

Current research involving this compound is primarily centered on its application as a specialized reagent in analytical chemistry. It is commercially available as a solution specifically for use in ion pair chromatography, a technique used to separate charged analytes. sigmaaldrich.com In this context, the dipropylammonium ion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with an oppositely charged analyte, which can then be retained and separated on a reversed-phase column.

The academic imperatives related to this compound are linked to the broader fields its components belong to. For the dipropylamine component, research continues into developing more efficient and environmentally benign separation processes using switchable solvents. sigmaaldrich.comrsc.org This aligns with the principles of green chemistry, aiming to reduce solvent waste and energy consumption in industrial separations. For the acetate component, the focus is on developing novel, sustainable materials from renewable resources. The modification of cellulose acetate to create high-performance bioplastics and functional polymers is an active area of research, driven by the need for alternatives to petroleum-based plastics. uni-bayreuth.denih.gov While direct research on this compound as a standalone molecule of interest is limited, its role as a functional tool in analytical separations and the ongoing innovations related to its constituent amine and acetate parts ensure its continued relevance in the landscape of contemporary chemical science.

Structure

2D Structure

Properties

Molecular Formula |

C8H18NO2- |

|---|---|

Molecular Weight |

160.23 g/mol |

IUPAC Name |

N-propylpropan-1-amine;acetate |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)/p-1 |

InChI Key |

LKDMDHMCNGRIAS-UHFFFAOYSA-M |

Canonical SMILES |

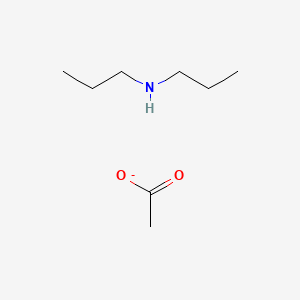

CCCNCCC.CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Dipropylamine Acetate

Direct Neutralization Reaction of Dipropylamine (B117675) with Acetic Acid

Dipropylamine acetate (B1210297) is synthesized through a direct acid-base neutralization reaction. This involves treating dipropylamine, a secondary amine, with acetic acid. The lone pair of electrons on the nitrogen atom of the dipropylamine attacks the acidic proton of the carboxyl group in acetic acid. This proton transfer results in the formation of the dipropylammonium cation and the acetate anion, which are ionically bonded to form the salt, dipropylamine acetate. This reaction is typically exothermic and results in the formation of a salt and water. atamanchemicals.comnih.gov

In a laboratory setting, this can be achieved by combining dipropylamine with acetic acid, often in a suitable solvent to manage the heat of reaction. The resulting salt can then be isolated. For instance, a procedure might involve pouring the reaction mixture into water and then neutralizing it with acetic acid, followed by extraction of the product. iaea.org

Catalytic Approaches for Dipropylamine Precursor Synthesis

The industrial production of dipropylamine, the essential precursor to this compound, relies on various catalytic hydrogenation methods. These processes are designed to maximize the yield of the desired secondary amine while minimizing the formation of primary (propylamine) and tertiary (tripropylamine) amines.

Hydrogenation of Propionitrile (B127096) via Rhodium Catalysis

One method for synthesizing dipropylamine involves the hydrogenation of propionitrile using a rhodium catalyst. atamanchemicals.comgoogle.com This process can be carried out by contacting a solution of propionitrile in an inert solvent with hydrogen gas in the presence of a supported rhodium catalyst. google.com A typical catalyst consists of 0.1% to 10% by weight of rhodium on a support material. google.com

The reaction is generally conducted at temperatures between 0°C and 80°C and pressures ranging from atmospheric to 1000 p.s.i.g. google.com Under these conditions, dipropylamine can be obtained as the primary reaction product. google.com It has been noted that rhodium catalysts tend to favor the formation of secondary amines during the hydrogenation of aliphatic nitriles. google.com For instance, a Belgian patent described a liquid-phase batch process for producing dipropylamine from acrylonitrile (B1666552), which first gets hydrogenated to propionitrile, using a rhodium-on-inert-support catalyst at temperatures of 50°–130° C and hydrogen pressures of 1-60 bars, achieving yields of 65% to 83%. google.com

Ammonolysis and Hydrogenation of Propanol (B110389) with Dehydration/Dehydrogenation Catalysts

Dipropylamine can also be manufactured through the reaction of propanol with ammonia (B1221849). atamanchemicals.com This process can be conducted over a dehydration catalyst at elevated temperatures and pressures. atamanchemicals.com Alternatively, propanol and ammonia can be combined with hydrogen over a dehydrogenation catalyst. atamanchemicals.com Both routes produce a mixture of primary, secondary, and tertiary amines. atamanchemicals.com The desired dipropylamine is then separated from this mixture through continuous distillation and extraction. atamanchemicals.com

Two-Step Acrylonitrile Hydrogenation with Skeletal Nickel and Copper/Nickel/Boron Catalysts

A two-step process starting from acrylonitrile offers an efficient route to dipropylamine without the use of noble metal catalysts. google.com

Step 1: Acrylonitrile to Propionitrile In the first step, acrylonitrile undergoes liquid-phase hydrogenation over a skeletal nickel catalyst. google.com This reaction is carried out under relatively mild conditions to achieve a high yield of propionitrile. google.com

Step 2: Propionitrile to Dipropylamine The propionitrile produced is then subjected to gas-phase hydrogenation using a copper-nickel-boron catalyst supported on attapulgite (B1143926) or γ-Al2O3. google.com This step yields a mixture of propylamine (B44156), dipropylamine, and tripropylamine (B89841). google.com

| Reaction Step | Catalyst | Temperature | Pressure (gauge) | Key Reactant to Hydrogen Molar Ratio |

| Acrylonitrile to Propionitrile | Skeletal Nickel | 25–100°C | Ambient to 6 kg/cm ² | 1:1–5 |

| Propionitrile to Amines | Cu-Ni-B/attapulgite | 140–200°C | Ambient to 6 kg/cm ² | 1:4–10 |

Table 1: Reaction conditions for the two-step synthesis of dipropylamine from acrylonitrile. google.com

Byproduct Circulation Strategies in Dipropylamine Synthesis

To maximize the yield of dipropylamine, a key strategy involves the circulation of byproducts. google.com In the two-step hydrogenation of acrylonitrile, the primary (propylamine) and tertiary (tripropylamine) amines produced in the second step are separated from the dipropylamine product. google.com These byproducts are then recycled back into the second hydrogenation reactor. google.com

By reintroducing propylamine and tripropylamine into the reaction, the chemical equilibrium is shifted, favoring the formation of dipropylamine. google.com This continuous process, where the byproducts are circulated, can achieve a final dipropylamine yield of 94-100% with a purity of over 98% after distillation. google.com This method is economically advantageous as it avoids the use of expensive noble metal catalysts and operates at lower pressures, reducing energy costs.

Theoretical and Computational Investigations of Dipropylamine Acetate Systems

Quantum Chemical Computations and Electronic Structure Analysis

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricate world of molecular interactions and electronic properties of dipropylamine (B117675) acetate (B1210297) systems.

Density Functional Theory (DFT) Applications for Molecular Interactions and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully employed to study the molecular interactions within dipropylamine acetate. By calculating optimized geometries, interaction energies, and electron density distributions, DFT can elucidate the nature and strength of the intermolecular forces that govern the system's behavior. researchgate.netresearchgate.net

For instance, DFT studies on similar amine-acetate systems have revealed the formation of strong intermolecular interactions. researchgate.net In the case of this compound, the primary interaction is expected to be a strong hydrogen bond between the protonated amine (dipropylammonium) and the acetate anion. DFT calculations can quantify the energy of this interaction, providing a measure of the stability of the ion pair.

Analysis of Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG) Plots in Multi-component Systems

To visualize and characterize the noncovalent interactions (NCI) within the this compound system, the Reduced Density Gradient (RDG) method is a valuable tool. researchgate.netnih.gov RDG analysis is based on the electron density and its derivatives, allowing for the identification and visualization of different types of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov

In a multi-component system involving this compound, RDG plots can reveal the specific regions of interaction. These plots typically show surfaces colored according to the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov This visual representation is crucial for understanding how this compound interacts with other molecules, for example, in a solvent mixture. acs.org

Electrostatic Potential and Electron Density Distribution Studies

The molecular electrostatic potential (MEP) is a powerful tool for understanding the reactivity and intermolecular interactions of molecules. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.net In the this compound system, the MEP would show regions of negative potential (in red) around the oxygen atoms of the acetate anion, indicating their susceptibility to electrophilic attack, and regions of positive potential (in blue) around the acidic proton of the dipropylammonium cation, highlighting its role as a hydrogen bond donor. researchgate.net

Analysis of the electron density distribution, often performed using Quantum Theory of Atoms in Molecules (QTAIM), can further quantify the nature of the chemical bonds and intermolecular interactions. researchgate.net For the this compound ion pair, QTAIM analysis can provide the electron density at the bond critical point of the N-H···O hydrogen bond, offering a quantitative measure of its strength. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. fiveable.menumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, FMO analysis can provide insights into its chemical behavior. The HOMO is likely to be localized on the electron-rich acetate anion, while the LUMO would be associated with the dipropylammonium cation. Understanding the energies and spatial distributions of these orbitals is crucial for predicting how this compound will interact with other chemical species in various applications. fiveable.melibretexts.org

Molecular Dynamics Simulations for Solvent Behavior and Intermolecular Force Characterization

While quantum chemical methods provide detailed information about the electronic structure of isolated or small clusters of molecules, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a bulk solvent environment. nih.govdiva-portal.org MD simulations model the movement of atoms and molecules over time, providing insights into macroscopic properties based on the underlying intermolecular forces. nih.gov

In the context of this compound, MD simulations can be used to study:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the dipropylammonium cation and the acetate anion. mdpi.com

Ion Pairing: The extent to which the dipropylammonium and acetate ions remain associated as an ion pair or exist as free ions in solution. diva-portal.org

Transport Properties: Properties like diffusion coefficients and viscosity of this compound solutions can be calculated from MD trajectories.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of the MD simulation is highly dependent on the quality of the force field used.

Computational Assessment of Amine-Based Solvent Libraries for Specialized Separations

Dipropylamine is part of a larger family of amines that are being investigated as solvents for various separation processes, such as CO2 capture and desalination. researchgate.netethz.ch Computational screening of large libraries of amine-based solvents, including those forming acetate salts, is a powerful strategy for identifying promising candidates with desired properties. nih.govresearchgate.net

This computational assessment typically involves:

High-Throughput Screening: Using computational models to predict key performance indicators for a large number of solvent candidates. These indicators might include CO2 absorption capacity, regeneration energy, and selectivity. nih.gov

Structure-Property Relationships: Identifying the molecular features of the amines that lead to desirable solvent properties. This knowledge can then be used to design new, more effective solvents.

For specialized separations, such as the extraction of specific compounds or the desalination of high-salinity brines, computational methods can help in tailoring the amine solvent, like dipropylamine, to achieve optimal performance. researchgate.net By understanding the fundamental interactions at the molecular level, researchers can rationally design and select the most suitable amine-based solvent systems for a given application.

Spectroscopic Characterization and Advanced Analytical Applications of Dipropylamine Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of dipropylamine (B117675) acetate (B1210297) in solution. By analyzing the chemical environment of specific nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to verify the protonation of the amine and elucidate the structure of the resulting salt.

The formation of dipropylammonium acetate from dipropylamine involves the transfer of a proton from acetic acid to the nitrogen atom of the amine. This protonation event leads to distinct changes in the NMR spectra compared to the free amine.

¹H NMR: In the proton NMR spectrum, the transfer of the acidic proton to the dipropylamine nitrogen results in the appearance of a new signal for the N-H protons. This signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange. The protons on the carbon atoms adjacent to the nitrogen (α-protons) experience a downfield shift due to the deshielding effect of the newly acquired positive charge on the ammonium (B1175870) center. The signals for the other propyl group protons (β and γ) are also slightly shifted. The acetate counter-ion shows a characteristic singlet for its methyl protons.

¹³C NMR: The ¹³C NMR spectrum provides complementary structural information. The carbon atoms directly bonded to the protonated nitrogen (α-carbons) show a noticeable downfield shift compared to their positions in the spectrum of the parent dipropylamine, reflecting the change in their electronic environment. guidechem.com The signals for the β- and γ-carbons are less affected but may also exhibit minor shifts. The acetate ion contributes two signals: one for the carboxyl carbon and one for the methyl carbon.

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic state of the nitrogen atom. Upon protonation, the ¹⁵N chemical shift moves significantly upfield (becomes less negative) compared to the free amine, which is characteristic of the formation of an ammonium cation.

Table 1: Representative NMR Data for the Dipropylammonium Cation (Note: Exact chemical shifts (δ) in ppm are solvent-dependent. Data is based on typical values for protonated secondary amines and related structures.) guidechem.comnih.govchemicalbook.com

| Nucleus | Group | Typical Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₃ (propyl) | ~0.9 | Triplet |

| -CH₂- (β-carbon) | ~1.6-1.8 | Sextet | |

| -CH₂-N⁺- | ~2.9-3.2 | Triplet | |

| N⁺H₂ | Variable, broad | Broad Singlet | |

| -CH₃ (acetate) | ~1.9 | Singlet | |

| ¹³C | -CH₃ (propyl) | ~11 | |

| -CH₂- (β-carbon) | ~20 | ||

| -CH₂-N⁺- | ~50 | ||

| -CH₃ (acetate) | ~21 | ||

| -COO⁻ (acetate) | ~178 |

Temperature-dependent NMR studies are powerful tools for investigating the dynamics of proton transfer and the degree of ionicity in protic ionic liquids and related salt systems like dipropylamine acetate. In these systems, a dynamic equilibrium exists between the neutral amine and acid molecules and the corresponding ammonium and carboxylate ions.

The position and width of the N-H proton signal in the ¹H NMR spectrum are particularly sensitive to temperature. As temperature increases, the rate of proton exchange between the dipropylammonium cation and any residual acetic acid or water can increase. This increased exchange rate can lead to a broadening of the N-H signal and its coalescence with other exchangeable proton signals (e.g., the carboxylic acid OH). By tracking these changes, researchers can probe the activation energy of the proton transfer process. Such studies on binary mixtures involving amines and acids help in understanding the nature and strength of the intermolecular interactions as a function of temperature. researchgate.net

Mass Spectrometry (MS) Techniques in Compound Verification (e.g., GC-MS)

Mass spectrometry is a key analytical technique for verifying the mass of a compound. While this compound is an ionic salt and thus non-volatile, its components can be analyzed using mass spectrometry, often coupled with a chromatographic separation method.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net this compound itself is not directly amenable to GC-MS analysis. However, during the high-temperature conditions of the GC injection port, the salt can undergo thermal decomposition, reverting to its volatile precursors: dipropylamine and acetic acid. The mass spectrometer would then detect the molecular ion and fragmentation pattern of dipropylamine. The typical electron ionization (EI) mass spectrum of dipropylamine would show a molecular ion (M⁺) at m/z 101, corresponding to the molecular weight of the free amine. nih.gov A prominent base peak is often observed at m/z 72, resulting from the alpha-cleavage loss of an ethyl radical (C₂H₅•). chemicalbook.com

For direct analysis of the intact dipropylammonium cation, soft ionization techniques such as Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are preferred. In LC-MS, the dipropylammonium cation would be detected at m/z 102 ([M+H]⁺). LC-MS is frequently the method of choice for analyzing ionic compounds and ion-pair reagents. evitachem.com

Vibrational Spectroscopy (FTIR) for Hydrogen Bonding and Intermolecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the functional groups and intermolecular forces within a sample. acs.org For this compound, FTIR is particularly useful for studying the strong hydrogen bonds formed between the dipropylammonium cation and the acetate anion.

The spectrum of the salt is distinctly different from a simple superposition of the spectra of dipropylamine and acetic acid. Key vibrational modes that provide evidence of salt formation and hydrogen bonding include:

N-H Stretching: The formation of the N⁺-H bond in the dipropylammonium cation gives rise to a very broad and strong absorption band, typically in the region of 2400-3000 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding between the N⁺-H group (the hydrogen bond donor) and the carboxylate oxygen of the acetate anion (the hydrogen bond acceptor).

C=O Stretching: In free acetic acid, the carbonyl (C=O) stretch appears around 1760 cm⁻¹. Upon deprotonation to form the acetate anion, this bond is replaced by two equivalent C-O bonds of the carboxylate group. This results in two characteristic bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) near 1550-1610 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) near 1400-1440 cm⁻¹. The appearance of these bands confirms the presence of the acetate ion.

N-H Bending: The N-H bending vibrations of the secondary ammonium ion also provide useful information and are typically found in the 1600-1500 cm⁻¹ region.

Studies on mixtures of amines and carboxylic acids or esters have consistently used FTIR to confirm the presence and nature of hydrogen bonding interactions between the component molecules. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Comments |

| N⁺-H | Stretching | 2400 - 3000 | Very broad and strong; indicates strong H-bonding. amolf.nl |

| C-H (alkyl) | Stretching | 2850 - 2960 | From the propyl groups. |

| COO⁻ | Asymmetric Stretch | 1550 - 1610 | Confirms presence of carboxylate anion. mdpi.com |

| N⁺-H | Bending | 1500 - 1600 | Confirms presence of ammonium cation. |

| COO⁻ | Symmetric Stretch | 1400 - 1440 | Confirms presence of carboxylate anion. mdpi.com |

Applications in Ion Pair Chromatography

Dipropylammonium acetate (DPAA) is widely used as an ion-pair reagent in reversed-phase High-Performance Liquid Chromatography (HPLC), particularly for analyses coupled with mass spectrometry (LC-MS). km3.com.twcymitquimica.comtcichemicals.com Its function is to enable the separation and retention of ionic or highly polar analytes on nonpolar stationary phases.

The mechanism of ion-pair chromatography involves adding DPAA to the mobile phase. tcichemicals.com For the analysis of acidic compounds (which are negatively charged anions at neutral or basic pH), the positively charged dipropylammonium cation [R₂NH₂]⁺ associates with the analyte anion [A⁻] to form a neutral, hydrophobic ion pair [R₂NH₂⁺A⁻]. km3.com.tw This neutral complex has a greater affinity for the hydrophobic stationary phase (e.g., C18) than the free analyte anion, leading to increased retention and improved chromatographic resolution.

This compound is particularly advantageous for LC-MS applications because it is composed of volatile components (dipropylamine and acetic acid). tcichemicals.com This volatility ensures that the reagent does not build up and contaminate the mass spectrometer interface, which can be a problem with non-volatile salt buffers like sodium phosphate. The choice of the alkyl chain length on the amine (propyl in this case) allows for a balance between hydrophobicity, which governs retention, and solubility in the aqueous-organic mobile phases used in reversed-phase HPLC.

Catalytic Roles and Applications in Organic Transformations

Dipropylamine (B117675) as a Basicity-Modulated Catalyst in Polymerization Processes

The catalytic activity of amines in polymerization is significantly influenced by their basicity and steric accessibility. mdpi.comacs.org While dipropylamine acetate (B1210297) itself is not extensively documented as a standalone catalyst, the function of dipropylamine in polymerization contexts highlights how its basic nature is crucial for its catalytic effect. This principle, where the catalytic effectiveness is tuned by the amine's fundamental properties, is known as basicity modulation. mdpi.com

One specific application is in the post-polymerization modification of unsaturated polyesters via aza-Michael additions. In a study investigating the modification of bio-based itaconate unsaturated polyesters, dipropylamine was used as a nucleophilic amine in these addition reactions. nih.gov The research explored how the steric and electronic properties of different amines, including dipropylamine, affected the reaction outcomes. Such modifications are critical for altering the final properties of polymers, such as their glass transition temperature, polarity, and biodegradability. nih.gov

The general principle holds that for an amine to be an effective catalyst, particularly in copper-catalyzed systems for synthesizing polymers like poly(2,6-dimethyl-1,4-phenylene ether) (PPE), it must possess adequate basicity while being sterically unhindered to allow coordination with the metal center. mdpi.com For instance, a study of various aromatic amine ligands for PPE synthesis found that the most basic ligand, 4-aminopyridine, which was also free from steric hindrance, yielded the highest reaction rate. mdpi.com Conversely, amines with significant steric hindrance around the nitrogen atom showed little to no catalytic activity. mdpi.com This balance between basicity and steric hindrance is a central aspect of basicity modulation in amine-catalyzed polymerizations.

In the context of dipropylamine acetate, the acetate anion can function as a base, while the dipropylammonium cation acts as a conjugate acid, creating a buffered system that can influence polymerization processes where pH or proton concentration is a critical parameter.

Table 1: Influence of Amine Properties on Catalytic Polymerization

| Catalyst System Component | Polymerization Type | Key Finding | Reference |

| Dipropylamine | Aza-Michael Addition | Participates in post-polymerization modification; steric bulk influences reaction efficiency. | nih.gov |

| 4-Aminopyridine/Cu(I) | Oxidative Polymerization (PPE) | High basicity and low steric hindrance lead to the fastest polymerization rate. | mdpi.com |

| Polyamine-based Lewis bases | Frustrated Lewis Pair (FLP) Polymerization | Increased basicity of the polyamine enhances the catalytic conversion to cyclic carbonates. | acs.org |

| Amine Catalysts | Ring-Opening Polymerization (Benzoxazines) | Various tertiary amines effectively catalyze the polymerization of benzoxazine (B1645224) monomers. | mdpi.com |

Participation in Nitrene-Mediated Aminative N-N-N Coupling for Triazene (B1217601) 1-Oxide Synthesis

Dipropylamine plays a direct role as a substrate in a novel nitrene-mediated aminative N-N-N coupling reaction to synthesize triazene 1-oxides. These compounds are valuable in organic synthesis and are recognized for their biological activities, including antibacterial and anticancer properties. nih.gov

A 2025 study reported a method that combines an amine, an anomeric amide, and a nitrosoarene to form the triazene 1-oxide structure under mild conditions. acs.orgnih.gov The reaction proceeds through the in-situ formation of an aminonitrene intermediate, which is then intercepted by the nitrosoarene. nih.gov The researchers found that the substituents on the amine's nitrogen atom were critical in modulating the reactivity of the aminonitrene intermediate. nih.gov

In this study, dipropylamine was used as one of the secondary amine substrates. The reaction of dipropylamine with an anomeric amide and nitrosobenzene (B162901) produced the corresponding 1,1-dipropyl-3-phenyltriazene 1-oxide in a moderate yield. nih.gov The findings indicated that simple, acyclic secondary amines with less steric hindrance, such as dipropylamine, were suitable participants in this coupling reaction. In contrast, bulkier secondary amines like diisopropylamine (B44863) did not yield the desired product, likely because their steric bulk impeded the initial reaction with the anomeric amide. nih.gov

Table 2: Synthesis of Triazene 1-Oxide using Dipropylamine

| Amine Substrate | Anomeric Amide | Nitrosoarene | Product | Yield | Reference |

| Dipropylamine | 2a | Nitrosobenzene | 1,1-Dipropyl-3-phenyltriazene 1-oxide (23 ) | 45% | nih.gov |

Influence on Chemoselective Acetylation Reactions using Acetate Donors

In chemoselective acetylation reactions, this compound can be understood to function as a basic catalyst system. The acetylation of functional groups like amines and alcohols is a fundamental protection strategy in multi-step organic synthesis. mdpi.comsemanticscholar.org These reactions typically employ an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base. commonorganicchemistry.com

The role of the base is crucial for the reaction's success. In many procedures, a tertiary amine like triethylamine (B128534) or pyridine (B92270) is used as an acid scavenger to neutralize the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction. commonorganicchemistry.com Alternatively, when starting with an amine salt like an amine hydrochloride, a base is required to deprotonate the ammonium (B1175870) salt and liberate the free, nucleophilic amine, which can then react with the acetylating agent. semanticscholar.org Without the base, the protonated amine is non-nucleophilic and the acetylation does not proceed. semanticscholar.org

This compound fits perfectly into this mechanistic framework. The acetate ion (CH₃COO⁻) is a mild base capable of accepting a proton, thereby liberating the nucleophilic dipropylamine. This in-situ generation of the active nucleophile allows the acetylation to occur. The choice of base and the reaction conditions can influence the chemoselectivity of the acetylation, for example, achieving selective N-acetylation in the presence of other sensitive functional groups like hydroxyls or thiols. semanticscholar.org The process allows for the controlled protection of amine functionalities.

While specific literature detailing this compound as the catalyst of choice is sparse, its role can be inferred from these well-established principles of base-catalyzed acetylation. The use of an acetate salt as the base is a known strategy, with sodium acetate often used for this purpose in aqueous media. semanticscholar.org

Table 3: Role of Base in Acetylation Reactions

| Acetylating Agent | Substrate Type | Role of Base | Common Bases | Reference |

| Acetyl Chloride | Amines | Acid Scavenger / Deprotonation | Triethylamine, Diisopropylethylamine | commonorganicchemistry.com |

| Acetic Anhydride | Amine Hydrochlorides | Deprotonation of Amine Salt | Sodium Bicarbonate, Sodium Acetate | semanticscholar.org |

| Acetic Anhydride | Alcohols, Phenols, Amines, Thiols | Catalyst/Promoter | Various base catalysts can be used. | mdpi.com |

| Isopropenyl Acetate | Amines | Hindered Base | Dibutylamine | sigmaaldrich.com |

Dipropylamine Acetate in Advanced Solvent Systems and Separation Technologies

Exploration as a Protic Ionic Liquid (PIL) in Chemical Processes

Protic ionic liquids (PILs) are formed through proton transfer from a Brønsted acid to a Brønsted base. nih.gov Dipropylamine (B117675) acetate (B1210297) falls into this category, consisting of the dipropylammonium cation and the acetate anion. The extent of this proton transfer and the resulting properties of the PIL are critical to its function in various applications.

The defining characteristic of a PIL is the equilibrium between the ionic species and the neutral acid and base precursors. This is known as the back proton transfer equilibrium. The position of this equilibrium determines the "ionicity" of the liquid—the fraction of the material that exists as ions. rsc.orgmdpi.com

For acetate-based PILs, the degree of proton transfer is not always complete and is highly dependent on factors like temperature and the structure of the amine. rsc.orgrsc.org Molecular dynamics simulations on similar primary alkylammonium acetates, such as N-propylammonium acetate, suggest that proton transfer is nearly complete, with the equilibrium favoring the ionic form. nih.gov In these systems, increasing the extent of proton transfer (higher ionicity) leads to an increase in density and viscosity, while the diffusivity of the constituent species decreases. nih.gov

However, studies on tertiary ammonium (B1175870) acetates show that proton transfer can be significantly less complete, resulting in a liquid with a substantial fraction of neutral molecules. nih.govresearchgate.net The difference is often attributed to the hydrogen bonding capabilities of the resulting ammonium ion. Primary and secondary ammonium ions, like dipropylammonium, can act as hydrogen bond donors, which helps to solvate and stabilize the ions produced by the proton transfer, thus favoring a more complete reaction. nih.govrsc.org In contrast, tertiary ammonium ions lack this hydrogen-bonding capacity, leading to lower ionicity. rsc.org Research indicates that for many PILs, a significant difference in the pKa values between the acid and the conjugate acid of the base is necessary to achieve full proton transfer and form a "true" PIL. researchgate.net

Amines and their salts play a crucial role as structure-directing agents or templates in the synthesis of nanoporous materials like aluminophosphates (AlPOs) and silicoaluminophosphates (SAPOs). ucl.ac.ukdicp.ac.cn Dipropylamine has been specifically utilized in co-templating synthesis methods for producing high-yield, nanosized (Si)AlPO-41, demonstrating its role in materials science. sigmaaldrich.com

In these syntheses, the organic amine molecules organize within the inorganic precursor gel, directing the formation of a specific porous framework. Upon heating (pyrolysis), the amine template decomposes and is removed, leaving behind a crystalline material with well-defined pores and channels of molecular dimensions. acs.org For instance, the pyrolysis of tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) proceeds through the stepwise formation of lighter amines, including tripropylamine (B89841) and dipropylamine, leading to the formation of single-walled carbon nanotubes within the pores of AlPO-5 zeolite. acs.org The presence of metal acetates, such as cobalt, zinc, or magnesium acetate, can be used in conjunction with amines to influence the crystallization process, composition, and morphology of the final nanoporous material. dicp.ac.cn The interaction between the protonated amine (e.g., dipropylammonium) and the inorganic framework precursors within the confined space of the forming material is critical for achieving the desired structure and properties.

While direct studies on the role of dipropylamine acetate in DNA preservation are not prominent in the literature, the use of related ammonium acetate systems is well-established in the analysis of nucleic acids. Ammonium acetate is frequently used as a mobile phase component in chromatography for the characterization of DNA and its adducts, such as those formed with cisplatin. nih.gov Its compatibility with mass spectrometry makes it valuable for studying the structure and stability of DNA duplexes. nih.gov The use of acetate salts in these analytical techniques suggests a degree of compatibility with nucleic acids, although this does not directly translate to a role in long-term preservation. The stability of DNA is highly dependent on its chemical environment, and further research would be needed to establish any specific stabilizing or destabilizing effects of this compound.

Functionality as a Switchable Hydrophilicity Solvent in Microextraction Techniques

Dipropylamine is a prominent example of a switchable hydrophilicity solvent (SHS), a class of "green solvents" that can reversibly change their miscibility with water. rsc.orgresearchgate.net In its neutral form, dipropylamine is a water-immiscible organic liquid. However, when triggered by an acid, it becomes protonated to form a salt, such as this compound, which is soluble in water. This transition can also be triggered by bubbling CO2 through the water-amine mixture, which forms the corresponding ammonium bicarbonate salt. rsc.orgrsc.org The process is reversible; adding a base or sparging with an inert gas like nitrogen to remove the CO2 will switch the solvent back to its hydrophobic, water-immiscible state. rsc.org

This switchable behavior is harnessed in advanced microextraction techniques. In a typical pH-triggered homogeneous liquid-liquid microextraction (HLLME), dipropylamine is added to an aqueous sample. nih.govsid.ir The solution is then acidified, causing the amine to dissolve and form a homogeneous phase, allowing for efficient extraction of target analytes. Subsequently, adding a base raises the pH, converting the salt back to the neutral amine, which phase-separates as fine droplets, effectively concentrating the analytes into a small volume for analysis. nih.gov This method has been successfully applied to the extraction of various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and methamphetamine, from complex matrices prior to analysis by HPLC or GC-MS. nih.gov

Table 1: Optimized Conditions for Microextraction using Dipropylamine as a Switchable Hydrophilicity Solvent

| Parameter | Determination of NSAIDs nih.gov | Determination of Amino Acids sid.ir |

|---|---|---|

| Extraction Solvent | Dipropylamine | Dipropylamine |

| Volume of SHS | 100 µL | 150 µL |

| Sample pH | 3.0 | Acidic |

| Switch-off Reagent | 200 µL of 5.0 M NaOH | Sodium Hydroxide |

| Vortex Time | 60 s | Not specified |

| Analytes | Ketoprofen, Naproxen, Tolmetin | Free Amino Acids |

| Analytical Method | HPLC-UV | HPLC-UV |

Applications in the Separation of Hydrocarbons and Their Derivatives

The switchable properties of dipropylamine are also applied to the separation of challenging mixtures of hydrocarbons and their derivatives. rsc.orgrsc.org Solvent extraction is a common industrial method for these separations, and switchable solvents offer a recyclable, potentially more cost-effective alternative to traditional organic solvents. rsc.orgresearchgate.net

In a representative process, a mixture such as benzene (B151609) and cyclohexane (B81311) is treated with dipropylamine. rsc.org Injecting CO2 into the system in the presence of water converts the dipropylamine into its hydrophilic bicarbonate salt. This salt has a higher affinity for the more polar component of the mixture (benzene), drawing it into the aqueous phase and leaving the less polar component (cyclohexane) as a separate phase. rsc.org The two phases can then be separated, and the dipropylamine can be recovered from the aqueous phase by removing the CO2, allowing it to be recycled. rsc.org

Research has compared the performance of dipropylamine with other nitrogen-containing switchable solvents for separating mixtures like benzene/cyclohexane and ethyl acetate/n-heptane. rsc.orgrsc.org While effective, the separation selectivity of dipropylamine was found to be lower than that of other amines like N,N-dimethylcyclohexylamine (CyNMe2) and N,N,N′,N′-tetraethyl-1,3-propanediamine (TEPDA). rsc.orgrsc.orgresearchgate.net

Table 2: Partition and Selectivity Coefficients for Separations using Dipropylamine Data extracted from research on nitrogen-containing switchable solvents. rsc.org

| Mixture to be Separated | Partition Coefficient (Benzene) | Partition Coefficient (Ethyl Acetate) | Selectivity Coefficient |

|---|---|---|---|

| Benzene / Cyclohexane | ~1.5 | - | ~25 |

| Ethyl Acetate / Acetonitrile | - | ~0.8 | ~1.2 |

| Ethyl Acetate / n-Heptane | - | ~1.1 | ~14 |

Interactions and Solution Behavior of Dipropylamine Acetate

Thermodynamic and Volumetric Properties of Binary and Ternary Mixtures

The study of thermodynamic and volumetric properties of mixtures containing dipropylamine (B117675) provides insight into the molecular interactions present. While direct extensive data for dipropylamine acetate (B1210297) is limited, studies on binary mixtures of dipropylamine with alcohols offer a valuable comparative framework.

Research on the binary mixtures of dipropylamine with a series of aliphatic alcohols (1-pentanol, 1-hexanol, 1-heptanol, and 1-octanol) at 298.15 K reveals important trends in their volumetric properties. The excess molar volumes (VE) for these mixtures were found to be negative across the entire composition range. This suggests a net volume contraction upon mixing, which is indicative of strong intermolecular interactions and/or favorable packing effects between the dipropylamine and alcohol molecules.

The magnitude of the negative VE values was observed to decrease as the alkyl chain length of the alcohol increases. This trend suggests that while hydrogen bonding between the amine and alcohol is a dominant attractive force, steric hindrance from the longer alkyl chains increasingly counteracts the volume reduction.

The following interactive data table presents the excess molar volumes (VE) for binary mixtures of dipropylamine with various aliphatic alcohols at 298.15 K. The data illustrates the influence of the alcohol's alkyl chain length on the volumetric properties of the mixture.

In a ternary system, such as dipropylamine acetate in an organic solvent and water, the interactions become more complex. The volumetric and thermodynamic properties would be influenced by the competing interactions between the dipropylammonium cation, the acetate anion, the solvent molecules, and water. The formation of the dipropylamine-acetic acid salt is an exothermic reaction.

Quantitative Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solution

The solution behavior of this compound is fundamentally governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for the quantitative analysis of these interactions.

In a solution of this compound, the primary interaction is the ionic bond between the dipropylammonium cation ((CH₃CH₂CH₂)₂NH₂⁺) and the acetate anion (CH₃COO⁻). However, beyond this primary ionic interaction, extensive hydrogen bonding networks are established. The N-H protons of the dipropylammonium cation act as strong hydrogen bond donors, while the oxygen atoms of the acetate anion are effective hydrogen bond acceptors.

FTIR spectroscopy can be used to probe these hydrogen bonds. The stretching frequency of the N-H bond in the dipropylammonium cation will be red-shifted (shifted to lower wavenumbers) compared to that of free dipropylamine, indicating its involvement in hydrogen bonding. Similarly, the stretching frequencies of the C=O and C-O bonds in the acetate anion will be perturbed due to hydrogen bonding with the dipropylammonium cation and any protic solvent molecules present.

Raman spectroscopy complements FTIR by providing information on the vibrations of the molecular backbone and non-polar bonds. Changes in the Raman spectra of dipropylamine and acetic acid upon formation of the acetate salt can provide insights into conformational changes and the establishment of new intermolecular interactions. For instance, the symmetric and asymmetric stretching modes of the propyl chains in dipropylamine may be altered due to the formation of the bulkier ion pair and its subsequent interactions with the surrounding solvent molecules.

In ternary mixtures containing an organic solvent and water, the hydrogen bonding network becomes even more intricate. Water molecules can solvate both the cation and the anion, competing with the ion-ion and ion-solvent interactions. The extent of these competing interactions will depend on the nature of the organic solvent (polar vs. non-polar, protic vs. aprotic) and the concentration of the components.

Phase Equilibria and Solubility Studies in Multicomponent Systems for Extraction

This compound is of significant interest in the context of liquid-liquid extraction, particularly for the recovery of acetic acid from aqueous solutions. utwente.nl The efficiency of such an extraction process is determined by the phase equilibria of the multicomponent system, typically comprising water, acetic acid, dipropylamine (the extractant), and a water-immiscible organic solvent (the diluent).

CH₃COOH(aq) + (CH₃CH₂CH₂)₂NH(org) ⇌ [(CH₃CH₂CH₂)₂NH₂⁺]CH₃COO⁻

The performance of the extraction is quantified by the distribution coefficient (KD), which is the ratio of the total concentration of acetic acid in the organic phase to its total concentration in the aqueous phase at equilibrium. researchgate.net A high KD value indicates efficient extraction.

The choice of the organic diluent is critical as it affects the solubility of both the free amine and the resulting amine-acid complex, and influences the phase separation characteristics. Studies on the extraction of carboxylic acids using different amines and diluents have shown that the distribution coefficient is influenced by factors such as the basicity of the amine, the polarity of the diluent, and the initial concentration of the acid. epa.gov

Phase diagrams of ternary systems, such as water-dipropylamine-diisopropylamine, provide valuable information on the miscibility and phase separation behavior that can be expected in related extraction systems. researchgate.net The solubility of this compound in the organic phase is a key parameter. If the salt is not sufficiently soluble, a third phase may form, complicating the extraction process.

The following interactive data table shows the distribution coefficients (KD) for the extraction of acetic acid from aqueous solutions using various amine extractants in different diluents. This data provides a comparative basis for understanding the potential effectiveness of dipropylamine as an extractant.

Emerging Research Frontiers and Methodological Advancements

Green Chemistry Principles in the Synthesis and Application of Dipropylamine (B117675) Acetate (B1210297)

The application of green chemistry principles to the synthesis and use of dipropylamine acetate is a important area of research, aiming to reduce environmental impact and enhance safety. sigmaaldrich.comresearchgate.netrroij.com Green chemistry is founded on a set of twelve principles that guide the development of chemical products and processes to minimize the use and generation of hazardous substances. sigmaaldrich.comrroij.com

Key Green Chemistry Principles and Their Relevance:

Prevention of Waste: The primary principle is to prevent waste rather than treating it after it has been created. sigmaaldrich.com In the context of this compound synthesis, this involves optimizing reaction conditions to maximize yield and minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Research focuses on developing synthetic routes to this compound that have a high atom economy, avoiding the use of reagents that lead to significant waste. researchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Dipropylamine itself has been explored as a "switchable-hydrophilicity solvent" (SHS). rsc.org These solvents can change their properties (e.g., from hydrophobic to hydrophilic) in response to a trigger like the introduction of CO2. rsc.org This allows for easy separation of products and recycling of the solvent, reducing the need for volatile organic compounds (VOCs). rsc.org

Use of Renewable Feedstocks: A feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com Future research may focus on producing dipropylamine from biomass-derived oxygenates through catalytic amination, aligning with the goal of using renewable resources. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can carry out a single reaction many times. acs.org The synthesis of amines often relies on catalytic processes, and ongoing research seeks more efficient and selective catalysts for amination reactions. acs.org

Research Findings:

Recent studies have highlighted the use of dipropylamine (DPA) as a greener alternative to piperidine (B6355638) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). acs.org DPA is less toxic, less expensive, and has been shown to reduce the formation of undesirable aspartimide byproducts, particularly at higher temperatures. acs.org This application demonstrates the principle of designing safer chemicals and reducing derivatization steps. sigmaaldrich.comacs.org

Furthermore, the role of dipropylamine as an SHS has been demonstrated in the separation of hydrocarbon mixtures and the extraction of bitumen from oil sands. rsc.org The ability to switch its miscibility with water by adding and removing CO2 makes it a recyclable and environmentally friendlier solvent for various extraction processes. rsc.org

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of automation and high-throughput screening (HTS) is revolutionizing chemical research by enabling the rapid synthesis and evaluation of large numbers of compounds and reaction conditions. rsc.orgnih.gov These technologies are pivotal in accelerating the discovery of new materials and optimizing existing processes.

For this compound, these methodologies offer several advantages:

Accelerated Reaction Optimization: Automated synthesis platforms can systematically vary parameters such as temperature, pressure, catalyst, and solvent composition to quickly identify the optimal conditions for the synthesis of this compound or for reactions where it is used as a reagent or catalyst. synplechem.com

Combinatorial Library Synthesis: In drug discovery and materials science, HTS is often used to screen large libraries of compounds for desired properties. nih.gov Automated systems can be used to prepare arrays of related amine salts or derivatives for screening in various assays. rsc.orgchemrxiv.org For example, different amine-acid combinations could be rapidly synthesized and tested for their catalytic activity or solvent properties.

Process Development and Scale-Up: High-throughput experimentation can generate vast amounts of data that are crucial for understanding reaction kinetics and mechanisms. This knowledge is invaluable for the efficient scale-up of chemical processes from the laboratory to industrial production.

Methodological Advancements:

Modern automated synthesis often employs microfluidic systems or well-plate formats to perform many reactions in parallel on a small scale. nih.gov For instance, an automated system could perform hundreds of microscale reactions to screen various amines, including dipropylamine, for their effectiveness in a particular transformation. nih.gov The products of these reactions can then be rapidly analyzed using techniques like mass spectrometry. chemrxiv.org This approach significantly reduces the time and resources required compared to traditional manual methods. synplechem.com

The development of targeted protein degraders is one area where high-throughput synthesis and screening have become essential. nih.gov While not directly involving this compound, the principles are transferable. The rapid, automated synthesis of a library of compounds allows for efficient screening to identify molecules with high activity. rsc.org Similarly, if this compound were being investigated as a component in a new catalytic system, HTS would be the method of choice to explore a wide range of structural variations and reaction conditions.

Future Directions in Targeted Catalysis and Rational Solvent Design

Looking ahead, the research and application of this compound are likely to be shaped by advancements in targeted catalysis and the principles of rational solvent design.

Targeted Catalysis:

The future of catalysis lies in the development of highly selective and efficient catalysts for specific chemical transformations. Amines and their salts can play various roles in catalysis, acting as bases, ligands for metal centers, or organocatalysts. Future research could explore:

Development of Novel Organocatalysts: this compound could serve as a precursor or component in the design of new organocatalysts for reactions such as aldol (B89426) or Michael additions.

Ligand Development for Transition Metal Catalysis: The nitrogen atom in dipropylamine can coordinate to metal centers. By modifying the structure of the amine, it may be possible to tune the electronic and steric properties of a metal catalyst to achieve higher selectivity in reactions like cross-coupling or hydrogenation.

Biocatalysis and Chemo-enzymatic Cascades: Integrating chemical catalysts with enzymes in one-pot reactions is a growing field. ucl.ac.uk Research could investigate the compatibility of this compound with enzymatic transformations, potentially enabling novel chemo-enzymatic reaction cascades that offer high efficiency and selectivity under mild, aqueous conditions. ucl.ac.uk Porphyrin-based catalysts, for example, are being investigated for their ability to catalyze a wide range of reactions, and understanding how amines like dipropylamine interact with these systems could lead to new catalytic applications. mdpi.com

Rational Solvent Design:

Rational solvent design involves the deliberate design of a solvent to have specific physical and chemical properties tailored for a particular application. frontiersin.org This approach moves beyond the traditional trial-and-error method of solvent selection.

Switchable Solvents for CO2 Capture: Amines are central to many carbon capture technologies. researchgate.net While much research has focused on aqueous amine solutions, water-lean and non-aqueous solvents, including switchable solvents like dipropylamine, offer potential advantages such as lower energy requirements for regeneration. pnnl.gov Rational design, aided by computational modeling, can be used to predict and optimize the CO2 absorption capacity and regeneration efficiency of dipropylamine-based solvent systems. researchgate.net

Designer Solvents for Separations and Extractions: The properties of dipropylamine as a switchable-hydrophilicity solvent can be further refined. rsc.org By pairing it with different acids to form various acetate-like salts, or by making small structural modifications to the amine itself, it may be possible to create a suite of solvents, each optimized for a specific separation task, such as extracting a particular product from a complex reaction mixture.

Stabilization of Biomolecules: Deep eutectic solvents (DES) are being explored for their ability to stabilize enzymes and other biomolecules. frontiersin.org While not a traditional application for this compound, the principles of rational solvent design could be used to explore novel amine-based solvent systems for applications in biotechnology.

By leveraging computational tools and a deeper understanding of intermolecular interactions, researchers can design the next generation of solvents and catalysts based on structures like this compound, leading to more efficient, sustainable, and targeted chemical processes.

Q & A

Q. What are the key physicochemical properties of dipropylamine acetate relevant to its use in synthetic chemistry?

Methodological Answer: this compound (C₈H₁₉NO₂, CAS 114389-69-4) is characterized by its Hansen solubility parameters: δD = 7.50, δP = 0.70, δH = 2.00, which guide solvent compatibility in separation processes . Its Van der Waals constants (a = 24.82 L²·bar/mol², b = 0.1591 L/mol) are critical for modeling non-ideal gas behavior in reactions or distillation . The compound’s molecular weight (161.25 g/mol) and polarity (from acetate group) influence its miscibility in aqueous and organic phases, essential for designing biphasic systems .

Q. How is this compound synthesized, and what are the critical parameters influencing yield and purity?

Methodological Answer: this compound is typically synthesized via neutralization of dipropylamine (CAS 142-84-7) with acetic acid under controlled stoichiometry. Key parameters include:

- Temperature: Maintain <30°C to avoid exothermic side reactions.

- Purification: Use fractional distillation (boiling point ~97°C) or recrystallization in ethyl acetate/n-hexane (selectivity coefficient = 2.85) .

- Safety: Store in inert containers (e.g., glass or PTFE) away from oxidizing agents (e.g., HNO₃) and metals (Cu, Zn) to prevent decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of vapors (TLV not established; irritant to respiratory tract) .

- PPE: Wear nitrile gloves and goggles; avoid skin contact due to severe irritation .

- Spill Management: Neutralize with dilute acetic acid, then absorb with vermiculite.

- Storage: Keep in sealed containers at 2–8°C, separated from incompatible substances (e.g., peroxides) .

Advanced Research Questions

Q. How can this compound’s role as a structure-directing agent (SDA) be optimized in zeolite synthesis?

Methodological Answer: In SAPO-34 zeolite synthesis, this compound competes with morpholine and cyclohexylamine as SDAs. Optimization strategies include:

- pH Control: Maintain pH 8–9 to stabilize the amine-acetate complex, enhancing pore templating .

- Crystallization Time: Extend aging to 48 hours at 200°C to improve crystallinity (validated via XRD).

- Cost-Benefit Analysis: Compare with tetraethylammonium hydroxide (higher cost) and cyclohexylamine (lower selectivity) .

Q. How to resolve contradictions in separation efficiency data when using this compound in solvent systems?

Methodological Answer: Discrepancies in separation coefficients (e.g., dipropylamine’s 5.08 vs. TEPDA’s 10.86 for benzene/cyclohexane) may arise from:

- Solvent Polarity: Use Hansen parameters to optimize solvent mixtures (e.g., ethyl acetate/n-hexane vs. acetonitrile).

- Error Analysis: Replicate experiments under controlled humidity (≤30%) to minimize water interference.

- Statistical Validation: Apply ANOVA to error margins (±0.3–0.5 units) reported in selectivity studies .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Methodological Answer:

- LC-MS/MS: Use this compound as an ion-pairing reagent (0.5 mol/L in water) with a C18 column (LOD = 0.1 µg/L) .

- Photodegradation Monitoring: Employ UV-Vis at 254 nm to track degradation byproducts (e.g., EPTC derivatives) in aqueous matrices .

- Solid-Phase Extraction (SPE): Utilize cellulose acetate membranes (85.7% recovery) for pre-concentration in drinking water analysis .

Q. How do Hansen solubility parameters inform solvent selection for this compound in chromatographic applications?

Methodological Answer: The compound’s δD = 7.50 and δP = 0.70 indicate compatibility with mid-polarity solvents like ethyl acetate (δD = 7.72, δP = 2.59) . For reverse-phase HPLC, optimize mobile phases by matching δH values (e.g., acetonitrile δH = 3.52 vs. methanol δH = 9.48) to reduce peak tailing .

Q. What are the mechanisms of this compound’s photodegradation in aqueous environments?

Methodological Answer: Under UV light (254 nm), this compound undergoes:

- Direct Photolysis: Cleavage of the C-N bond, yielding propionaldehyde and acetamide.

- Advanced Oxidation: Ozone/H₂O₂ systems generate hydroxyl radicals, accelerating degradation (k = 2.1 × 10⁴ M⁻¹s⁻¹) .

- Byproduct Analysis: Monitor via GC-MS for secondary amines (e.g., dipropylnitrosamine, CAS 142-84-7) under nitrosative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.